1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane
CAS No.: 898646-59-8
Cat. No.: VC21369578
Molecular Formula: C17H27NO3S
Molecular Weight: 325.5g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898646-59-8 |
---|---|
Molecular Formula | C17H27NO3S |
Molecular Weight | 325.5g/mol |
IUPAC Name | 1-(3-tert-butyl-4-methoxyphenyl)sulfonylazepane |
Standard InChI | InChI=1S/C17H27NO3S/c1-17(2,3)15-13-14(9-10-16(15)21-4)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3 |
Standard InChI Key | ZIWHFVRFYUCECB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Introduction
Structural Characteristics and Chemical Properties
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane belongs to the class of sulfonamides, specifically arylsulfonamides containing a seven-membered azepane ring. The compound features a phenyl ring substituted with a tert-butyl group at position 3 and a methoxy group at position 4, connected to an azepane ring via a sulfonyl (SO₂) bridge. This arrangement creates a molecule with interesting spatial and electronic properties.
Molecular Structure
The molecular structure of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane can be characterized by several key features:
-
A phenyl ring core with two key substituents: a tert-butyl group at position 3 and a methoxy group at position 4
-
A sulfonyl group (SO₂) attaching the substituted phenyl ring to an azepane ring
-
A seven-membered azepane ring (hexamethylenimine) containing a nitrogen atom
This structure bears similarities to 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane, which has been documented for research purposes, but differs in the positioning of the substituents on the phenyl ring.
Physical and Chemical Properties
Based on its structural features and comparison with similar compounds, 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would likely exhibit the following properties:
Property | Expected Value/Characteristic |
---|---|
Appearance | White to off-white crystalline solid |
Molecular Formula | C₁₈H₂₉NO₃S |
Molecular Weight | Approximately 339.5 g/mol |
Solubility | Sparingly soluble in water; soluble in organic solvents (acetone, ethanol, DMSO) |
Melting Point | Estimated 120-140°C |
LogP | Estimated 3.8-4.2 (indicating moderate lipophilicity) |
The presence of the tert-butyl group likely contributes to increased lipophilicity, while the methoxy group would enhance hydrogen bonding capabilities, affecting the compound's solubility profile and potential interactions with biological systems.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would typically involve the coupling of an appropriately substituted benzenesulfonyl chloride with azepane. Based on methods used for similar compounds, a potential synthetic route might include:
-
Preparation of 3-tert-butyl-4-methoxybenzene as the starting material
-
Sulfonation to form 3-tert-butyl-4-methoxybenzenesulfonyl chloride
-
Coupling reaction with azepane under basic conditions to form the target sulfonamide
Detailed Synthetic Protocol
A potential synthetic protocol might proceed as follows:
-
Synthesis of 3-tert-butyl-4-methoxybenzene through alkylation of 4-methoxyphenol with tert-butyl alcohol under acidic conditions
-
Chlorosulfonation using chlorosulfonic acid at controlled temperature (0-5°C)
-
Isolation of the resulting 3-tert-butyl-4-methoxybenzenesulfonyl chloride
-
Reaction with azepane in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane at 0°C to room temperature
-
Purification by column chromatography or recrystallization
This synthetic approach draws parallels to methods used for similar sulfonamide compounds with tert-butyl and methoxy substituents .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the expected ¹H NMR spectrum of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would show characteristic signals:
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic protons | 7.0-7.8 | Multiplet | 3H |
-OCH₃ | 3.8-3.9 | Singlet | 3H |
-C(CH₃)₃ | 1.2-1.4 | Singlet | 9H |
Azepane -CH₂-N | 3.0-3.3 | Multiplet | 4H |
Azepane other -CH₂- | 1.5-1.8 | Multiplet | 10H |
The ¹³C NMR spectrum would likely show signals corresponding to the aromatic carbons (125-160 ppm), the methoxy carbon (~55 ppm), the tert-butyl carbons (~31 ppm for -CH₃ and ~35 ppm for quaternary carbon), and the azepane carbons (25-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
Aromatic C-H stretch | 3050-3000 |
Aliphatic C-H stretch | 2970-2850 |
S=O asymmetric stretch | 1350-1300 |
S=O symmetric stretch | 1160-1120 |
C-O stretch (methoxy) | 1260-1240 |
C-N stretch | 1200-1150 |
These spectroscopic features would be valuable for structural confirmation and purity assessment of the synthesized compound.
Applications and Biological Activity
Chemical Applications
The compound may serve as:
-
A synthetic intermediate in organic synthesis
-
A model compound for studying sulfonamide chemistry
-
A reagent in certain chemical transformations
Structural Analogs and Comparative Analysis
Related Compounds
Several structural analogs of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane exist, differing in substitution patterns or ring systems:
Chemical Reactivity and Stability
Reactivity Profile
Based on its structural features, 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane would likely exhibit the following reactivity:
-
Sulfonamide Group: Moderate stability under acidic conditions; susceptible to basic hydrolysis
-
Methoxy Group: Potential for O-demethylation under harsh conditions
-
Azepane Ring: Relatively stable but may undergo ring-opening under specific conditions
-
Tert-butyl Group: Potential for dealkylation under strong acidic conditions
The compound may participate in chemical transformations similar to those observed with related tert-butyl-substituted compounds, such as the 1,3-tert-butyl migration reported in certain reaction systems .
Stability Considerations
Storage and handling recommendations would include:
-
Storage in a cool, dry place protected from light
-
Avoidance of strong oxidizing agents and strong bases
-
Use of inert atmosphere for long-term storage
Analytical Methods for Identification and Quantification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be suitable for analysis of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane, with conditions similar to those used for related compounds:
Parameter | Recommended Condition |
---|---|
Column | Reverse-phase C18, 150 × 4.6 mm, 5 μm |
Mobile Phase | Acetonitrile/water (60:40 to 80:20) with 0.1% formic acid |
Flow Rate | 1.0 mL/min |
Detection | UV at 254 nm |
Injection Volume | 10 μL |
Run Time | 15 minutes |
This method would be based on approaches used for similar compounds with tert-butyl and methoxy substituents, such as the HPLC method described for 3-tert-butyl-4-hydroxyanisole .
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
Molecular ion peak at m/z approximately 339 [M+H]⁺
-
Fragmentation patterns including loss of the tert-butyl group (m/z 283)
-
Sulfonamide bond cleavage fragments
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume